molecular formula C18H21N3O2S B2809561 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-methyloxalamide CAS No. 904278-87-1

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-methyloxalamide

Cat. No. B2809561
M. Wt: 343.45
InChI Key: JROFRFDKSVFCCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-methyloxalamide is a useful research compound. Its molecular formula is C18H21N3O2S and its molecular weight is 343.45. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-methyloxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-methyloxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Sleep Promotion and Orexin Receptor Antagonism : A study has shown that pharmacological blockade of orexin receptors (OX1R and OX2R) by compounds related to N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-methyloxalamide can promote sleep. This is achieved by modulating monoamine release and affecting the histaminergic and dopaminergic systems (Dugovic et al., 2009).

  • Psychotropic, Anti-inflammatory, and Cytotoxic Activities : Derivatives of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-methyloxalamide have shown psychotropic effects, high anti-inflammatory activity, and selective cytotoxic effects against tumor cell lines. These compounds also demonstrated antimicrobial action and have been linked to structural characteristics and physicochemical parameters (Zablotskaya et al., 2013).

  • Cytotoxicity and Docking Simulation for Cancer Treatment : Certain annulated dihydroisoquinoline heterocycles, closely related to the compound , have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. These studies involve molecular docking to understand their interaction with cancer-related proteins (Saleh et al., 2020).

  • Blood Coagulation Influence : Some studies have focused on the synthesis of compounds related to N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-methyloxalamide and their influence on blood coagulation. These compounds have been identified as hemostatics, affecting the time of blood coagulation (Limanskii et al., 2009).

  • Anticancer Agents Targeting Topoisomerase I : Some isoquinoline derivatives have been identified as novel topoisomerase I-targeting agents with potent cytotoxic activity. These compounds offer potential avenues for cancer treatment (Ruchelman et al., 2004).

properties

IUPAC Name

N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N-methyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-19-17(22)18(23)20-11-15(16-7-4-10-24-16)21-9-8-13-5-2-3-6-14(13)12-21/h2-7,10,15H,8-9,11-12H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROFRFDKSVFCCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-methyloxalamide

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